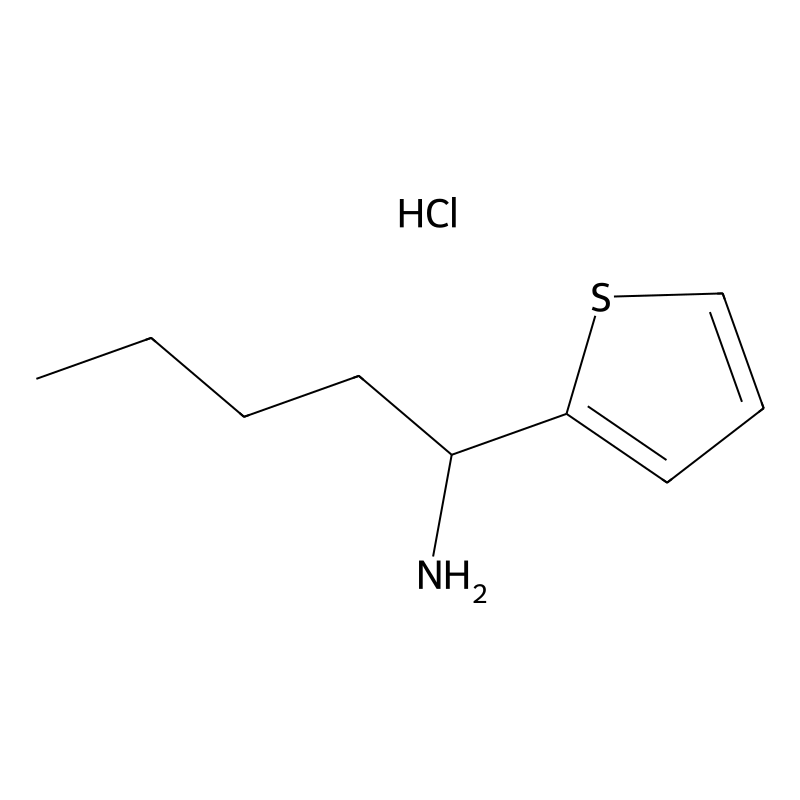

1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Biologically Active Compounds

Field: Synthetic and Medicinal Chemistry

Summary: This compound is used in the synthesis of thiophene derivatives that exhibit a range of biological activities.

Methods: Synthetic pathways such as the Gewald reaction are employed to create aminothiophene derivatives, which are then tested for their biological effects.

Results: The synthesized derivatives display various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Development of Stimulant Drugs

Field: Pharmacology

Summary: Analogues of “1-(Thiophen-2-yl)pentan-1-amine hydrochloride” are investigated for their stimulant effects, similar to amphetamines but with reduced potency.

Methods: The compound’s analogues are synthesized and their pharmacological profiles are assessed through in vitro and in vivo studies.

Results: These analogues demonstrate stimulant effects with around one-third the potency of amphetamines, indicating potential for controlled therapeutic use .

Organic Semiconductor Advancement

Field: Organic Electronics

Summary: The compound contributes to the development of organic semiconductors with improved performance characteristics.

Methods: It is incorporated into the synthesis of thiophene-based semiconductors, which are then utilized in devices like OFETs and OLEDs.

Results: The semiconductors show enhanced charge carrier mobility and stability, which are critical for the efficiency of electronic devices .

Metabolic Pathway Elucidation

Field: Biochemistry

Summary: The metabolic pathways and transformation products of thiophene derivatives are elucidated using “1-(Thiophen-2-yl)pentan-1-amine hydrochloride”.

Methods: Advanced analytical techniques, including mass spectrometry, are used to track the metabolism and identify metabolites of the compound.

Results: The compound is found to be metabolized into active and inactive metabolites, providing insights into its biotransformation and potential environmental impact .

Voltage-Gated Sodium Channel Blocker

Field: Neurology and Anesthesiology

Summary: Derivatives of the compound are used as voltage-gated sodium channel blockers and have applications in dental anesthesia.

Methods: The compound’s efficacy and safety as a sodium channel blocker are evaluated through clinical trials.

Results: Certain derivatives, such as articaine, have been successfully used as dental anesthetics in Europe, demonstrating the compound’s utility in medical applications .

Analytical Method Development

Summary: The compound is utilized in the development of analytical methods for the detection and quantification of thiophene derivatives.

Methods: Chromatographic techniques are refined using the compound as a standard, leading to the establishment of sensitive detection methods.

Results: The new methods offer high specificity and sensitivity, improving the detection of thiophene derivatives in various sample matrices .

1-(Thiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which consists of a pentan-1-amine backbone substituted with a thiophen-2-yl group. The molecular formula for this compound is C10H14ClN, and it has a molecular weight of approximately 187.68 g/mol. The presence of the thiophene ring imparts specific electronic and steric properties that may influence its reactivity and biological activity.

This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its intriguing properties and potential applications in drug development .

The chemical reactivity of 1-(thiophen-2-yl)pentan-1-amine hydrochloride can be attributed to both the amine functional group and the thiophene moiety. Common reactions include:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Acid-Base Reactions: The amine can accept protons, making it basic, while the hydrochloride form indicates the presence of a protonated amine.

- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Research indicates that 1-(thiophen-2-yl)pentan-1-amine hydrochloride exhibits various biological activities. Preliminary studies suggest potential effects on neurotransmitter systems, which may position it as a candidate for further investigation in neuropharmacology. Its structural similarity to known psychoactive substances suggests possible interactions with serotonin or dopamine receptors, although specific mechanisms remain to be elucidated .

The synthesis of 1-(thiophen-2-yl)pentan-1-amine hydrochloride typically involves several steps:

- Formation of the Thiophene Derivative: Starting from commercially available thiophenes, appropriate alkylation or substitution reactions are employed to introduce the pentanamine chain.

- Reduction: If necessary, reduction methods can be applied to convert suitable precursors into the desired amine.

- Hydrochloride Salt Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to yield the hydrochloride salt.

These synthetic pathways allow for the production of high-purity compounds suitable for research applications .

1-(Thiophen-2-yl)pentan-1-amine hydrochloride finds applications primarily in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Its unique structure and properties make it a valuable compound in both academic and industrial settings .

Interaction studies involving 1-(thiophen-2-yl)pentan-1-amine hydrochloride focus on its binding affinity and activity at various receptors. Preliminary assays may include:

- Receptor Binding Studies: To assess interactions with serotonin and dopamine receptors.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of specific enzymes involved in neurotransmitter metabolism.

These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic applications .

Several compounds share structural similarities with 1-(thiophen-2-yl)pentan-1-amine hydrochloride. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride | Ethyl substitution on pentane | Potentially altered pharmacokinetics |

| 1-(3-Methylthiophen-2-yl)pentan-1-amine hydrochloride | Methyl substitution on thiophene | May exhibit different receptor selectivity |

| 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amines | Contains an oxadiazole moiety | Potentially different biological activity |

These compounds highlight variations in substitution patterns that can lead to distinct biological activities or pharmacological profiles. The uniqueness of 1-(thiophen-2-yl)pentan-1-amines lies in its specific combination of functional groups and structural features, making it a subject of interest in drug discovery .

Fourier Transform Infrared Vibrational Mode Assignment

The infrared spectroscopic analysis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride reveals distinct vibrational modes characteristic of both the thiophene heterocycle and the primary amine functionality. The molecular structure contains multiple functional groups that exhibit specific infrared absorption patterns [1] [2] [3].

The thiophene ring system displays characteristic aromatic carbon-hydrogen stretching vibrations in the 3100-3000 cm⁻¹ region, appearing as medium to weak intensity bands [2] [4]. These bands are diagnostic for the presence of the five-membered heteroaromatic ring system. The aromatic carbon-carbon stretching vibrations manifest in the 1625-1440 cm⁻¹ region with medium to weak intensity, consistent with the conjugated nature of the thiophene ring [1] [2].

The out-of-plane carbon-hydrogen bending vibrations of the thiophene ring appear as strong absorption bands in the 900-680 cm⁻¹ region. The ring breathing mode, a characteristic vibration of the thiophene system, occurs at 1081-1036 cm⁻¹ with strong intensity [3] [2]. The carbon-sulfur stretching vibration, unique to thiophene-containing compounds, appears at 840-712 cm⁻¹ as a strong absorption band [1] [2].

The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3500-3300 cm⁻¹ region, appearing as medium to strong intensity bands [5] [6]. The asymmetric and symmetric stretching modes of the primary amine group typically appear as a doublet in this region. The nitrogen-hydrogen bending vibrations occur at 1650-1580 cm⁻¹ with medium intensity, while the carbon-nitrogen stretching vibrations appear at 1200-1000 cm⁻¹ [7] [8].

The aliphatic pentyl chain contributes several characteristic absorptions. The aliphatic carbon-hydrogen stretching vibrations appear as strong bands in the 2990-2850 cm⁻¹ region, while the corresponding bending vibrations occur at 1480-1350 cm⁻¹ with medium intensity [7] [5].

The hydrochloride salt formation significantly affects the infrared spectrum. The protonated amine group exhibits broad absorption features in the 2800-2400 cm⁻¹ region, characteristic of the ammonium ion formation. This broadening is due to the formation of strong hydrogen bonding interactions in the crystalline salt structure [9] .

Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis provides detailed structural information about 1-(Thiophen-2-yl)pentan-1-amine hydrochloride through both proton and carbon-13 magnetic resonance studies.

The proton nuclear magnetic resonance spectrum reveals distinct chemical environments for all hydrogen atoms in the molecule. The thiophene ring protons appear in the aromatic region with characteristic chemical shifts and coupling patterns [11] [12] [13]. The hydrogen atom at the 3-position of the thiophene ring appears as a doublet at 7.0-7.3 parts per million, exhibiting ortho-coupling with the adjacent ring proton. The hydrogen at the 4-position appears as a triplet at 6.9-7.1 parts per million due to coupling with both adjacent ring protons. The hydrogen at the 5-position appears as a doublet at 7.1-7.4 parts per million [14] [13].

The amine protons exhibit characteristic behavior in the proton nuclear magnetic resonance spectrum. The nitrogen-hydrogen protons appear as a broad singlet in the 0.5-5.0 parts per million range, with the exact chemical shift depending on the degree of hydrogen bonding and salt formation [6] [15]. These protons are readily exchangeable with deuterium oxide, providing a diagnostic test for their identification [6] [15].

The alpha carbon hydrogen atom, directly attached to the carbon bearing the amine group, appears as a triplet at 4.5-5.5 parts per million. This downfield shift is characteristic of the deshielding effect of the electronegative nitrogen atom [6] [15]. The beta methylene protons appear as a complex multiplet at 1.5-2.0 parts per million, representing the second carbon of the pentyl chain. The terminal methyl group appears as a triplet at 0.9-1.0 parts per million [16] [17].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The thiophene ring carbons appear in the aromatic region with characteristic chemical shifts reflecting their electronic environment [18] [19] [20]. The carbon at the 2-position appears at 124-130 parts per million, while the carbons at positions 3, 4, and 5 appear at 120-126, 121-127, and 126-132 parts per million respectively [19] [20].

The alpha carbon directly bonded to the nitrogen atom appears at 50-60 parts per million, significantly deshielded compared to typical aliphatic carbons due to the electronegative nitrogen atom [15] [19]. The remaining aliphatic carbons of the pentyl chain appear in the 14-35 parts per million range, with the terminal methyl carbon appearing at the upfield end of this range [16] [13].

High-Resolution Mass Spectrometric Fragmentation Patterns

The high-resolution mass spectrometric analysis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride provides detailed information about the molecular structure and fragmentation pathways under electron impact conditions.

The molecular ion peak appears at mass-to-charge ratio 205.7, corresponding to the protonated molecular ion of the hydrochloride salt. This peak typically exhibits medium intensity due to the relative stability of the molecular ion under electron impact conditions [21] [22].

The base peak in the mass spectrum corresponds to the pentyl cation fragment at mass-to-charge ratio 71, resulting from alpha-cleavage adjacent to the nitrogen atom. This fragmentation pathway is characteristic of amine-containing compounds and represents the most favorable fragmentation under electron impact conditions [21] [23].

The loss of hydrogen chloride from the molecular ion produces a significant fragment at mass-to-charge ratio 169.7, corresponding to the free base form of the compound. This neutral loss is characteristic of hydrochloride salts and typically appears as a high-intensity peak [24] [22].

The thiophene ring system contributes several characteristic fragment ions. The intact thiophene ring appears at mass-to-charge ratio 84, corresponding to the molecular formula C₄H₄S⁺. The loss of one hydrogen atom from the thiophene ring produces a fragment at mass-to-charge ratio 83, corresponding to the thiophene-2-yl cation [24] [22].

Additional fragmentation of the aliphatic chain produces several characteristic fragments. The pentylamine fragment appears at mass-to-charge ratio 87, while further fragmentation produces the propyl fragment at mass-to-charge ratio 43 and the methyl fragment at mass-to-charge ratio 15. These fragments are characteristic of alpha-cleavage processes common in amine-containing compounds [21] [23].

The fragmentation patterns provide valuable structural information and can be used for identification and structural elucidation purposes. The presence of the thiophene ring system and the amine functionality are clearly evident from the characteristic fragment ions observed in the mass spectrum [25] [26].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectroscopic analysis of 1-(Thiophen-2-yl)pentan-1-amine hydrochloride reveals several characteristic electronic transitions that provide information about the electronic structure and conjugation in the molecule.

The primary absorption features arise from the thiophene ring system, which exhibits characteristic π→π* transitions in the ultraviolet region [27] [28] [29]. The thiophene heterocycle displays strong absorption bands in the 200-280 nanometer range with high extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹), characteristic of aromatic π→π* transitions [27] [28].

The extended conjugation between the thiophene ring and the adjacent functional groups produces additional absorption features in the 280-350 nanometer range. These transitions exhibit medium extinction coefficients (ε 10³-10⁴ M⁻¹cm⁻¹) and are characteristic of extended conjugated systems [29] [30].

The amine functionality contributes n→π* transitions in the 280-320 nanometer range, typically appearing as weaker absorption bands with low extinction coefficients (ε < 10³ M⁻¹cm⁻¹). These transitions arise from the promotion of nitrogen lone pair electrons to antibonding π* orbitals [29] [30].

The aliphatic pentyl chain contributes σ→σ* transitions in the far ultraviolet region below 200 nanometers. These transitions are characterized by very high extinction coefficients but are typically outside the range of routine ultraviolet-visible spectroscopic analysis [27] [28].

Intramolecular charge transfer transitions may also be observed in the 300-400 nanometer range, particularly in polar solvents. These transitions arise from electron transfer between the electron-rich thiophene ring and the electron-deficient amine functionality, and typically exhibit medium extinction coefficients [29] [30].

The solvent effect on the absorption characteristics is significant, with polar solvents generally causing bathochromic shifts in the absorption maxima due to stabilization of the excited states. The protonation state of the amine group in the hydrochloride salt also affects the absorption characteristics, typically causing hypsochromic shifts compared to the free base form [27] [28].